6-Nitropyridine-3-sulfonyl chloride
Overview
Description
6-Nitropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O4S and a molecular weight of 222.61 g/mol . It is characterized by the presence of a nitro group at the 6-position and a sulfonyl chloride group at the 3-position of a pyridine ring. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Nitropyridine-3-sulfonyl chloride can be synthesized through the diazotization of 3-aminopyridine followed by substitution of the diazo group with a sulfonyl group. The process involves the use of thionyl chloride in an organic solvent . Another method involves the use of a microchannel reactor, where 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite undergo diazotization, followed by reaction with thionyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride added to a reaction solution containing pyridine-3-sulfonic acid. This method allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 6-Nitropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, to form sulfonamides.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Thionyl Chloride: Used in the synthesis of the compound.
Isoamyl Nitrite: Used in the diazotization process.
Phosphorus Pentachloride: Used in industrial production.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Aminopyridines: Formed through reduction of the nitro group.
Scientific Research Applications
6-Nitropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Utilized in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Involved in the development of drugs and therapeutic agents.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Nitropyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonates . The nitro group can also participate in redox reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
3-Nitropyridine: Similar structure but lacks the sulfonyl chloride group.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness: 6-Nitropyridine-3-sulfonyl chloride is unique due to the presence of both a nitro group and a sulfonyl chloride group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
6-nitropyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVWJORISZTRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250886-68-0 | |
Record name | 6-nitropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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